

# Chemical and physical properties of Ronidazole

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# Ronidazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Ronidazole** is a synthetic nitroimidazole derivative with potent antiprotozoal and antibacterial properties. Primarily utilized in veterinary medicine, its efficacy against anaerobic organisms has prompted further investigation into its broader therapeutic potential. This technical guide provides an in-depth overview of the chemical and physical properties of **Ronidazole**, its mechanism of action, and detailed experimental protocols for its analysis. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions and analytical methodologies.

### **Chemical and Physical Properties**

**Ronidazole**, with the IUPAC name (1-methyl-5-nitro-1H-imidazol-2-yl)methyl carbamate, is a crystalline solid.[1] Its fundamental chemical and physical properties are summarized in the tables below.

### Table 1: General and Chemical Properties of Ronidazole



Property	Value	Reference
Chemical Name	(1-methyl-5-nitro-1H-imidazol- 2-yl)methyl carbamate	[1]
Alternate Names	1-Methyl-5-nitro-1H-imidazole- 2-methanol 2-Carbamate, Ridzol	[2]
CAS Number	7681-76-7	[2]
Molecular Formula	C6H8N4O4	[2]
Molecular Weight	200.15 g/mol	[1][2]
Canonical SMILES	CN1C(=CN=C1COC(=O)N) INVALID-LINK[O-]	[3]
InChI Key	PQFRTXSWDXZRRS- UHFFFAOYSA-N	[1]

**Table 2: Physical Properties of Ronidazole** 

Property	Value	Reference
Melting Point	168 °C	[3]
Boiling Point	502 °C (Predicted)	[3]
рКа	1.2 (at 25°C) (Predicted)	[4]
LogP	-0.4	[1]
Appearance	Solid powder	[5]

# **Table 3: Solubility of Ronidazole**



Solvent	Solubility	Reference
Water	2900 mg/L (at 20°C, pH 7)	[3]
4 mg/mL (ultrasonic)	[6][7]	
DMSO	30 mg/mL	[8]
40 mg/mL	[9]	
60 mg/mL (sonication recommended)	[10]	
100 mg/mL (ultrasonic)	[6][7]	_
DMF	30 mg/mL	[8]
Methanol	Soluble (Slightly, Heated)	[4]
DMSO:PBS (pH 7.2) (1:5)	0.16 mg/mL	[8]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	2 mg/mL (sonication recommended)	[10]

**Table 4: Spectroscopic Data of Ronidazole** 

Technique	Data	Reference
UV-Vis (λmax)	301 nm (in DMF)	[8]
Mass Spectrometry (LC-MS/MS)	MRM transitions available for quantification	[11]

### **Mechanism of Action**

**Ronidazole**, like other 5-nitroimidazoles, functions as a prodrug that requires bioreductive activation within the target anaerobic organism.[12] The low redox potential in these organisms facilitates the reduction of the nitro group of **Ronidazole**, a process catalyzed by enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR).[3] This reduction generates highly reactive nitroso and hydroxylamine derivatives and cytotoxic free radicals.[3][12] These reactive species can then interact with and damage critical cellular macromolecules, most notably DNA, leading



to strand breaks and inhibition of nucleic acid synthesis, ultimately resulting in microbial cell death.[3][12][13]



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Caption: Mechanism of action of Ronidazole.

### **Experimental Protocols**

This section details the methodologies for key experiments related to the analysis and characterization of **Ronidazole**.

### Synthesis of Ronidazole

Two primary synthetic routes for **Ronidazole** have been reported.[14]

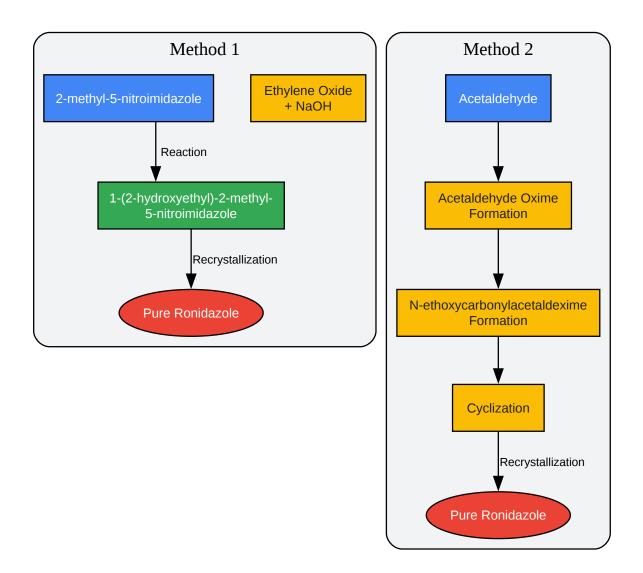
Method 1: Starting from 2-methyl-5-nitroimidazole

- Reaction Setup: In a suitable reaction vessel, treat 2-methyl-5-nitroimidazole with ethylene oxide.
- Catalyst: The reaction is carried out in the presence of a base, such as sodium hydroxide.
- Formation of Intermediate: This reaction forms 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole.
- Purification: The resulting product is purified by recrystallization to yield pure Ronidazole.

Method 2: Starting from Acetaldehyde



- Oxime Formation: Convert acetaldehyde to acetaldehyde oxime using hydroxylamine hydrochloride in the presence of sodium acetate.
- Esterification: React acetaldehyde oxime with ethyl chloroformate in the presence of pyridine to form N-ethoxycarbonylacetaldexime.
- Cyclization: Treat N-ethoxycarbonylacetaldexime with sodium methoxide in methanol to form 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole.
- Purification: Purify the final product by recrystallization to obtain pure Ronidazole.



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Caption: Synthetic pathways for Ronidazole.

# Determination of Ronidazole by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods used for the determination of **Ronidazole** in various matrices.[15][16]

#### 3.2.1. Instrumentation and Conditions

- Instrument: High-Performance Liquid Chromatograph with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate buffer (e.g., 0.01 M KH<sub>2</sub>PO<sub>4</sub>, pH 4.7) in a ratio such as 10:10:80 (v/v/v). The mobile phase should be filtered and degassed.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 318 nm.
- Injection Volume: 20 μL.

#### 3.2.2. Standard and Sample Preparation

- Standard Stock Solution: Accurately weigh and dissolve Ronidazole reference standard in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of known concentration.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.
- Sample Preparation (e.g., from animal feed):
  - Extract a known weight of the homogenized sample with a suitable solvent (e.g., methanol).





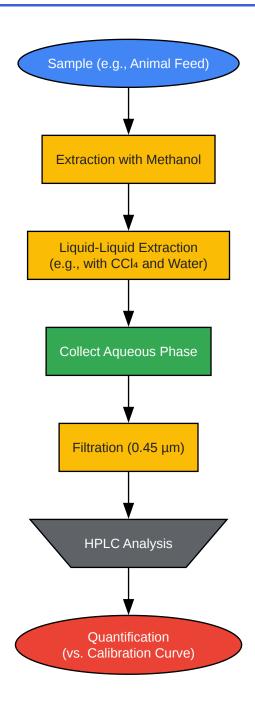


- Perform a liquid-liquid extraction cleanup. For example, partition the methanol extract with carbon tetrachloride and water.
- Collect the aqueous phase containing Ronidazole.
- $\circ\,$  Filter the final extract through a 0.45  $\mu m$  syringe filter before injection into the HPLC system.

#### 3.2.3. Analysis

- Inject the working standard solutions to establish a calibration curve of peak area versus concentration.
- · Inject the prepared sample solutions.
- Quantify the amount of Ronidazole in the sample by comparing its peak area to the calibration curve.





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Caption: HPLC analysis workflow for Ronidazole.

### **Determination of Melting Point**

The melting point of **Ronidazole** can be determined using standard laboratory techniques.

#### 3.3.1. Instrumentation



- Melting point apparatus (capillary method).
- · Capillary tubes (sealed at one end).
- Mortar and pestle.

#### 3.3.2. Procedure

- Sample Preparation: Finely powder a small amount of dry Ronidazole using a mortar and pestle.
- Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Measurement: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- Observation: Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.

### **Determination of Solubility**

The solubility of **Ronidazole** in various solvents can be determined using the shake-flask method.

#### 3.4.1. Materials

- Ronidazole powder.
- Selected solvents (e.g., water, DMSO, DMF, ethanol).
- Vials with screw caps.
- Shaking incubator or orbital shaker at a constant temperature.
- Analytical balance.



• Spectrophotometer or HPLC system for concentration measurement.

#### 3.4.2. Procedure

- Sample Preparation: Add an excess amount of **Ronidazole** to a known volume of the selected solvent in a vial.
- Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.
- Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantification: Determine the concentration of **Ronidazole** in the diluted supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
- Calculation: Calculate the solubility of Ronidazole in the solvent, expressed in units such as mg/mL or mol/L.

### Conclusion

This technical guide has provided a comprehensive overview of the chemical and physical properties of **Ronidazole**, a significant antiprotozoal agent. The tabulated data offers a quick reference for researchers, while the detailed mechanism of action and experimental protocols provide a solid foundation for further investigation and application in drug development. The visualizations of the signaling pathway and experimental workflows are intended to enhance the understanding of the complex processes involved in the action and analysis of **Ronidazole**. As research into nitroimidazole compounds continues, a thorough understanding of the fundamental properties of molecules like **Ronidazole** will be crucial for the development of new and more effective therapeutic agents.



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